molecular formula C13H12ClFN2 B11810064 4-Chloro-2-(2-fluorophenyl)-6-isopropylpyrimidine

4-Chloro-2-(2-fluorophenyl)-6-isopropylpyrimidine

Cat. No.: B11810064
M. Wt: 250.70 g/mol
InChI Key: WRVMRPYZYKKROE-UHFFFAOYSA-N
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Description

4-Chloro-2-(2-fluorophenyl)-6-isopropylpyrimidine is a chemical compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(2-fluorophenyl)-6-isopropylpyrimidine typically involves the reaction of 2-fluoroaniline with isopropyl ketone under specific conditions to form the desired pyrimidine ring. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(2-fluorophenyl)-6-isopropylpyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

    Reduction Reactions: Reduction can lead to the formation of dihydropyrimidines.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Major Products

    Substitution: Formation of various substituted pyrimidines.

    Oxidation: Formation of pyrimidine N-oxides.

    Reduction: Formation of dihydropyrimidines.

Scientific Research Applications

4-Chloro-2-(2-fluorophenyl)-6-isopropylpyrimidine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting cancer and inflammatory diseases.

    Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.

    Materials Science: It is employed in the development of organic semiconductors and other advanced materials.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(2-fluorophenyl)-6-isopropylpyrimidine involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor binding studies, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

4-Chloro-2-(2-fluorophenyl)-6-isopropylpyrimidine can be compared with other similar compounds such as:

    4-Chloro-2-fluorophenyl isocyanate: Similar in structure but differs in functional groups and reactivity.

    2-Chloro-4-fluorophenol: Another related compound with different applications and reactivity.

    4-Chloro-2-fluorophenylboronic acid: Used in different types of coupling reactions and has distinct properties.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C13H12ClFN2

Molecular Weight

250.70 g/mol

IUPAC Name

4-chloro-2-(2-fluorophenyl)-6-propan-2-ylpyrimidine

InChI

InChI=1S/C13H12ClFN2/c1-8(2)11-7-12(14)17-13(16-11)9-5-3-4-6-10(9)15/h3-8H,1-2H3

InChI Key

WRVMRPYZYKKROE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=NC(=N1)C2=CC=CC=C2F)Cl

Origin of Product

United States

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